molecular formula C10H19NO4S B3927842 butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate

butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate

Cat. No. B3927842
M. Wt: 249.33 g/mol
InChI Key: HQUHMNLLYBTDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate, also known as Bithionol Sulfoxide, is a synthetic compound that has been used in scientific research for several decades. It is a white crystalline powder that is soluble in water and organic solvents. Bithionol Sulfoxide has been used in various fields of research, including pharmacology, biochemistry, and microbiology.

Mechanism of Action

The mechanism of action of butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate Sulfoxide is not fully understood. However, it is believed to act by disrupting the electron transport chain in the mitochondria of microorganisms. This results in the inhibition of energy production, leading to cell death.
Biochemical and Physiological Effects:
This compound Sulfoxide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome c oxidase and succinate dehydrogenase. This compound Sulfoxide has also been shown to induce oxidative stress and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate Sulfoxide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, making it a valuable tool in microbiology research. However, one of the limitations of using this compound Sulfoxide is its potential toxicity. It has been shown to be toxic to some mammalian cells, and caution should be taken when handling the compound.

Future Directions

There are several future directions for research on butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate Sulfoxide. One area of interest is its potential use in the treatment of parasitic infections such as schistosomiasis and leishmaniasis. Another area of interest is its potential use in cancer therapy. This compound Sulfoxide has been shown to induce apoptosis in cancer cells, and further research is needed to explore its potential as a cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound Sulfoxide and its potential applications in other areas of research.

Scientific Research Applications

Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate Sulfoxide has been extensively used in scientific research due to its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and parasites. This compound Sulfoxide has also been investigated for its potential use in treating parasitic infections such as schistosomiasis and leishmaniasis.

properties

IUPAC Name

butyl N-(3-methyl-1,1-dioxothiolan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-3-4-6-15-9(12)11-10(2)5-7-16(13,14)8-10/h3-8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUHMNLLYBTDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1(CCS(=O)(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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